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molecular formula C10H11NO3 B2583169 4-(dimethylcarbamoyl)benzoic Acid CAS No. 34231-49-7

4-(dimethylcarbamoyl)benzoic Acid

Cat. No. B2583169
M. Wt: 193.202
InChI Key: LHIJETBHEKJGOK-UHFFFAOYSA-N
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Patent
US07396844B1

Procedure details

The title compound was obtained in the same manner as in step 6 in Example 1 by treating benzyl (2S)-2-t-butoxycarbonylamino-4-(3-cyanophenoxy)butyrate (the compound in step 1 in Example 91) and benzyl (2S)-2-(4-dimethylcarbamoylbenzoylamino)-4-(3-cyanophenoxy)butyrate obtained in the same manner as in step 2 in Example 91 from 4-dimethylcarbamoylbenzoic acid as the starting material.
Name
benzyl (2S)-2-t-butoxycarbonylamino-4-(3-cyanophenoxy)butyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyl (2S)-2-(4-dimethylcarbamoylbenzoylamino)-4-(3-cyanophenoxy)butyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5]C(N[C@@H](CCOC1C=CC=C(C#N)C=1)C(OCC1C=CC=CC=1)=O)=O)(C)(C)C.[CH3:31][N:32]([CH3:66])[C:33]([C:35]1[CH:65]=[CH:64][C:38]([C:39](N[C@@H](CCOC2C=CC=C(C#N)C=2)C(OCC2C=CC=CC=2)=O)=[O:40])=[CH:37][CH:36]=1)=[O:34]>>[CH3:66][N:32]([CH3:31])[C:33]([C:35]1[CH:36]=[CH:37][C:38]([C:39]([OH:40])=[O:5])=[CH:64][CH:65]=1)=[O:34]

Inputs

Step One
Name
benzyl (2S)-2-t-butoxycarbonylamino-4-(3-cyanophenoxy)butyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N[C@H](C(=O)OCC1=CC=CC=C1)CCOC1=CC(=CC=C1)C#N
Name
benzyl (2S)-2-(4-dimethylcarbamoylbenzoylamino)-4-(3-cyanophenoxy)butyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=O)C1=CC=C(C(=O)N[C@H](C(=O)OCC2=CC=CC=C2)CCOC2=CC(=CC=C2)C#N)C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)C1=CC=C(C(=O)O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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